molecular formula C23H24N2O2 B249176 1-(2-Methoxybenzyl)-4-(1-naphthoyl)piperazine

1-(2-Methoxybenzyl)-4-(1-naphthoyl)piperazine

Cat. No. B249176
M. Wt: 360.4 g/mol
InChI Key: VEYNROXAAHCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)-4-(1-naphthoyl)piperazine, commonly known as MN-25, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

MN-25 has been extensively studied in the research community due to its potential applications in various fields. It has been investigated for its antimicrobial, anticancer, and analgesic properties, as well as its potential as a tool for studying the central nervous system. MN-25 has also been studied for its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of MN-25 is not fully understood, but it is believed to work by interacting with the serotonin and dopamine receptors in the brain. It has been shown to bind to these receptors with high affinity, which may contribute to its psychoactive effects. MN-25 has also been shown to inhibit the reuptake of serotonin and dopamine, which may lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MN-25 has been shown to have a range of biochemical and physiological effects in various studies. It has been reported to induce analgesia, reduce inflammation, and exhibit antimicrobial activity. MN-25 has also been shown to have neuroprotective effects and may be useful for treating neurodegenerative diseases. Additionally, MN-25 has been found to have anxiolytic and antidepressant effects, which may be due to its interaction with the serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

MN-25 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the central nervous system. However, MN-25 also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which may make it difficult to use in vivo. Additionally, MN-25 has not been extensively studied in humans, which may limit its potential applications in clinical settings.

Future Directions

There are several future directions for research on MN-25. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to investigate its efficacy and safety in vivo, as well as its potential for drug interactions. Another area of interest is its potential use as a research tool for studying the central nervous system. MN-25 may be useful for investigating the role of serotonin and dopamine receptors in various neurological processes. Additionally, further studies are needed to investigate its potential as an antimicrobial and anticancer agent.
Conclusion:
In conclusion, MN-25 is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields. It can be easily synthesized using a simple and efficient method and has been extensively studied for its potential therapeutic and research applications. MN-25 has been shown to interact with the serotonin and dopamine receptors in the brain and has several biochemical and physiological effects. While MN-25 has several advantages for use in lab experiments, it also has some limitations, and further studies are needed to investigate its potential applications and safety.

Synthesis Methods

MN-25 can be synthesized using a simple and efficient method that involves the condensation of 1-naphthoylpiperazine with 2-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable base, such as potassium carbonate or sodium hydroxide, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity compound.

properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H24N2O2/c1-27-22-12-5-3-8-19(22)17-24-13-15-25(16-14-24)23(26)21-11-6-9-18-7-2-4-10-20(18)21/h2-12H,13-17H2,1H3

InChI Key

VEYNROXAAHCFBR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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